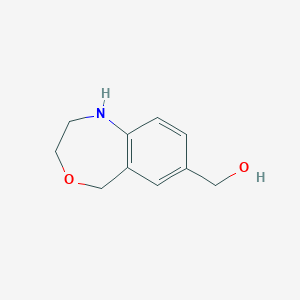

(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol

Beschreibung

(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol is a benzoxazepine derivative featuring a seven-membered heterocyclic ring fused with a benzene moiety. The compound is characterized by a methanol substituent at the 7-position of the benzoxazepine scaffold.

Eigenschaften

Molekularformel |

C10H13NO2 |

|---|---|

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

1,2,3,5-tetrahydro-4,1-benzoxazepin-7-ylmethanol |

InChI |

InChI=1S/C10H13NO2/c12-6-8-1-2-10-9(5-8)7-13-4-3-11-10/h1-2,5,11-12H,3-4,6-7H2 |

InChI-Schlüssel |

OBTXLYQAYTYQTI-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC2=C(N1)C=CC(=C2)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzene derivative with an appropriate oxazepine precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzoxazepine aldehydes or acids, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antipsychotic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Ring Substitution and Conformational Analysis

Key structural analogs include derivatives with variations in ring substitution and fused heterocycles. For example:

- (2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol hydrochloride (CAS 1332531-44-8) differs in the positioning of the oxygen atom within the oxazepine ring (1,4-benzoxazepine vs. 4,1-benzoxazepine). This positional isomerism alters dihedral angles, as shown in X-ray studies: Dihedral Angles: For 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives, torsional angles such as 1-2-3-4 (−105.0°) and 3-4-5-6 (59.0°) indicate a distinct puckered conformation compared to 1,4-benzoxazepines .

- 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine (EN300-674826) introduces a trifluoromethyl group at the 7-position. This substituent increases lipophilicity (logP ~2.8) and metabolic stability compared to the hydrophilic methanol group .

Functional Group Modifications

- Boronate Ester Derivatives: The compound 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,5-tetrahydro-4,1-benzoxazepine (CID 138039598) incorporates a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions. Its molecular weight (C15H22BNO3; 275.15 g/mol) is significantly higher than the parent methanol derivative (C10H13NO2; 179.22 g/mol), impacting pharmacokinetics .

- Hydrochloride Salt Forms: The hydrochloride salt of (2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol (CAS 1332531-44-8) demonstrates enhanced aqueous solubility, a critical factor for oral bioavailability, compared to the free base form .

Pharmacological Activity Comparison

Anticancer Activity

- (RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine (Compound 28) exhibits potent antiproliferative activity against MCF-7 breast cancer cells (IC50 = 0.67 ± 0.18 µM). The benzoxazepine-purine hybrid structure highlights the scaffold’s versatility in drug design, though the methanol derivative’s activity remains unstudied in this context .

SAR Insights

- Substituent Effects: Trifluoromethyl groups enhance membrane permeability, while methanol groups improve solubility. For instance, the trifluoromethyl analog (EN300-674826) has a calculated logP of 2.8, whereas the methanol derivative’s logP is estimated at 0.9, favoring aqueous environments .

Comparative Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Dihedral Angle Comparison (X-ray Data)

| Torsion Angle | (1,2,3,5-Tetrahydro-4,1-benzoxazepine) | 1,4-Benzoxazepine Analogs |

|---|---|---|

| 1-2-3-4 | −105.0° | −64.1° |

| 3-4-5-6 | 59.0° | 2.8° |

Biologische Aktivität

(1,2,3,5-Tetrahydro-4,1-benzoxazepin-7-yl)methanol, also known as THIP or gaboxadol, is a compound that has garnered attention for its biological activities, particularly in the context of neurological disorders. Initially explored as a sedative and anxiolytic agent, THIP has shown potential in enhancing GABAergic signaling within the central nervous system. This article reviews the biological activity of THIP, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- Melting Point : 158–162 °C

- Solubility : Slightly soluble in water and ethanol

THIP acts primarily as a GABA_A receptor agonist. By binding to these receptors, it facilitates the opening of chloride ion channels, leading to hyperpolarization of neuronal membranes. This mechanism underlies its potential therapeutic effects in various neurological conditions such as epilepsy and anxiety disorders.

Anticancer Activity

Research has indicated that compounds related to THIP exhibit anticancer properties. A study focused on a series of benzoxazepine derivatives demonstrated significant antiproliferative effects against the MCF-7 breast cancer cell line. The most active compound showed an IC50 value of 0.67 µM, indicating strong potential for further development as an anticancer agent .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| (RS)-6-Chloro-9-[1-(9H-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine | 0.67 ± 0.18 | MCF-7 |

Neurological Applications

THIP has been investigated for its efficacy in treating various neurological disorders:

Epilepsy : Animal studies have shown that THIP can reduce seizure activity by enhancing GABAergic transmission.

Anxiety and Sleep Disorders : THIP's sedative properties suggest it may be beneficial for anxiety management and improving sleep quality.

Chronic Pain : The compound has also displayed analgesic properties in preclinical models.

Preclinical Studies

A variety of animal studies have demonstrated the effectiveness of THIP in managing symptoms associated with epilepsy and anxiety disorders. For instance:

- In rodent models of epilepsy, THIP administration resulted in a significant reduction in seizure frequency.

- Behavioral assessments indicated reduced anxiety-like behaviors following THIP treatment in stress-induced models.

Clinical Implications

Despite promising preclinical results, human trials remain limited. The narrow therapeutic window poses challenges, with potential risks including respiratory depression at higher doses. Further clinical studies are necessary to establish safety profiles and optimal dosing regimens.

Future Directions

Research on THIP is ongoing, with several avenues being explored:

- Novel Drug Delivery Methods : Techniques such as transcranial magnetic stimulation are being investigated to enhance the efficacy of THIP in treating neurological disorders.

- Expanded Therapeutic Applications : Investigating the potential for THIP to treat other conditions like depression and chronic pain syndromes could broaden its clinical utility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.